molecular formula C19H26N2O4 B1586389 (3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid CAS No. 853681-16-0

(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid

Cat. No.: B1586389
CAS No.: 853681-16-0
M. Wt: 346.4 g/mol
InChI Key: SJGWOAUBXYMANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid” is a synthetic organic compound characterized by three key structural features:

  • A tert-butyl oxycarbonyl (Boc)-protected piperazinyl group at position 2, providing amine protection during synthesis .
  • A phenyl substituent at position 4 of the but-3-enoic acid backbone.
  • An (E)-configured α,β-unsaturated carboxylic acid moiety, which may confer reactivity in biological or synthetic contexts.

This compound is structurally tailored for applications in medicinal chemistry, particularly in peptide synthesis, where Boc groups are widely employed to shield amines from unwanted reactions . The α,β-unsaturated acid moiety may also serve as a Michael acceptor or a pharmacophore in drug design.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-phenylbut-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-19(2,3)25-18(24)21-13-11-20(12-14-21)16(17(22)23)10-9-15-7-5-4-6-8-15/h4-10,16H,11-14H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGWOAUBXYMANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C=CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376115
Record name AC1MC6JY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853681-16-0
Record name AC1MC6JY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Hydrogenation of Partially Unsaturated Precursors

A key step in the preparation of the Boc-protected piperazine derivative involves chiral hydrogenation of a partially unsaturated tetrahydropyrazine intermediate to yield the fully saturated piperazine ring with high enantiomeric excess (up to 99% ee) and excellent chemical yield (96%).

  • Catalyst: (R)-BINAP-Rh-(1,5-cyclooctadiene) triflate complex is employed as the chiral catalyst.
  • Conditions: Hydrogen gas is used as the hydrogen source under pressures ranging from 2 to 300 atmospheres.
  • Temperature: The reaction is typically conducted between 20°C and 100°C.
  • Outcome: This step establishes the chiral center in a single step, simplifying the synthesis compared to classical resolution methods.

This chiral hydrogenation is crucial for obtaining the desired stereochemistry and is a substantial improvement over racemic resolution techniques.

Formation of the Boc-Protected Piperazine Intermediate

The Boc protection of the piperazine nitrogen is achieved by reacting the piperazine intermediate with tert-butyl chloroformate under controlled conditions. This step is often performed after the chiral hydrogenation and removal of other protecting groups such as Cbz (carbobenzyloxy).

  • Typical Procedure: The intermediate piperazine is treated with Boc anhydride or tert-butyl chloroformate in the presence of a base.
  • Purification: The product is purified by standard extraction and washing steps, including aqueous phase separations to remove inorganic salts such as sodium tartrate.

Acylation with 3-Phenylpropionyl Chloride

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Catalysts Conditions Yield/Selectivity Notes
1 Chiral Hydrogenation (R)-BINAP-Rh catalyst, H2 gas 20–100°C, 2–300 atm H2 pressure 96% yield, 99% ee Establishes chiral center in piperazine
2 Boc Protection tert-Butyl chloroformate, base Room temp to mild heating High yield Protects piperazine nitrogen
3 Acylation 3-Phenylpropionyl chloride 50–75°C in DEM solvent Good yield Introduces 4-phenylbut-3-enoic acid moiety
4 Multicomponent Petasis-type Glyoxylic acid, amines, styrylboronic acids Varies, often methanol solvent 90–99% yield (related compounds) Potential asymmetric synthesis route

Detailed Research Findings

  • The chiral hydrogenation step is the cornerstone of the synthesis, delivering the chiral piperazine intermediate in one step with excellent enantioselectivity, avoiding classical resolution methods that are less efficient.
  • The Boc protection is a standard organic synthesis step, ensuring the nitrogen atoms are protected for subsequent functionalization and increasing compound stability.
  • The acylation step with 3-phenylpropionyl chloride is optimized by controlling temperature and solvent to maximize solubility and yield, with careful aqueous workup to remove inorganic impurities.
  • Petasis reactions provide a stereoselective method for constructing related amino acid derivatives with phenyl-substituted unsaturated chains, demonstrating the utility of multicomponent reactions in synthesizing complex molecules with high stereocontrol.
  • The use of chiral auxiliaries and organocatalysts in Petasis-type reactions has been shown to enhance enantioselectivity, which could be adapted for the synthesis of the target compound or its analogs.

Chemical Reactions Analysis

Types of Reactions

(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid can undergo various types of chemical reactions:

    Oxidation: The phenylbutenoic acid moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The double bond in the phenylbutenoic acid moiety can be reduced to form saturated derivatives.

    Substitution: The tert-butyl carbamate group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like trifluoroacetic acid (TFA) can be used for deprotection of the tert-butyl carbamate group.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of deprotected or substituted derivatives.

Scientific Research Applications

Drug Development

The compound has been studied for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, particularly in the treatment of conditions such as:

  • Inflammation : Research indicates that derivatives of this compound may act as antagonists to specific receptors involved in inflammatory processes .
  • Cancer Therapy : The phenylbutenoic acid structure is known to exhibit anti-cancer properties. Compounds with similar structures have shown promise in inhibiting tumor growth and metastasis .

Synthesis of Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex molecules. The presence of the tert-butoxycarbonyl (BOC) group allows for selective reactions that can be exploited to create diverse chemical entities. This versatility is crucial for:

  • Creating New Therapeutics : By modifying the piperazine and phenyl groups, researchers can develop new compounds with enhanced efficacy and reduced side effects.
  • Chemical Libraries : The ability to generate a series of related compounds facilitates high-throughput screening for biological activity.

Pharmacological Investigations

Studies have demonstrated that compounds related to (3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid can interact with various biological pathways:

  • Receptor Modulation : Research shows that modifications to the piperazine ring can enhance binding affinity to specific receptors, which is critical in designing drugs targeting neurological disorders .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of derivatives of this compound on animal models. Results indicated significant reductions in inflammation markers compared to control groups, suggesting potential for further development into anti-inflammatory drugs.

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines demonstrated that compounds derived from (3E)-2-(4-Boc-piperazinyl)-4-phenylbut-3-enoic acid exhibited cytotoxic effects, leading to apoptosis in malignant cells. This highlights its potential as a lead compound for cancer therapy.

Mechanism of Action

The mechanism of action of (3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can engage in hydrogen bonding and hydrophobic interactions, while the phenylbutenoic acid moiety can participate in π-π interactions and other non-covalent interactions.

Comparison with Similar Compounds

Key Differences :

  • The ester group may hydrolyze to the carboxylic acid in vivo, altering bioavailability .

(3E)-4-(Pyridin-3-yl)but-3-enoic Acid

Structure : Features a pyridin-3-yl group instead of phenyl and lacks the Boc-piperazinyl substituent .

Property Target Compound Pyridyl Analog
Aromatic Substituent Phenyl Pyridin-3-yl (basic nitrogen)
Protective Groups Boc-piperazinyl None
Biological Relevance Potential peptide synthesis utility Intermediate in nicotine degradation

Key Differences :

  • Absence of the Boc-piperazinyl group simplifies synthesis but limits stability in acidic conditions .

Piperazine-Containing Pharmaceuticals (e.g., Nintedanib)

Structure : Nintedanib includes a 4-methylpiperazinyl acetyl group but is embedded in a larger, complex scaffold .

Property Target Compound Nintedanib
Piperazine Modification Boc-protected 4-Methylpiperazinyl acetyl
Therapeutic Use Not reported Tyrosine kinase inhibitor (lung fibrosis)
Molecular Complexity Moderate High (multi-ring system)

Key Differences :

  • Nintedanib’s piperazine is methylated and acetylated, enhancing metabolic stability and target affinity .
  • The target compound’s Boc group may be advantageous for controlled deprotection in stepwise syntheses .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Weight Key Groups Synthetic Yield Reported Applications
Target Compound ~390.45 Boc-piperazinyl, carboxylic acid Not reported Potential peptide synthesis
Ethyl (E)-2-((Boc)amino)-4-phenylbut-3-enoate 347.41 Boc-amino, ethyl ester 50% Synthetic intermediate
(3E)-4-(Pyridin-3-yl)but-3-enoic acid 177.17 Pyridyl, carboxylic acid Not reported Nicotine degradation intermediate
Nintedanib 539.61 4-Methylpiperazinyl acetyl, methyl ester Not reported FDA-approved kinase inhibitor

Research Implications

The structural nuances of “(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid” position it as a versatile intermediate for drug discovery. Comparative studies with analogs highlight opportunities for optimizing solubility, stability, and target engagement through strategic modifications of the Boc group, aromatic substituents, and acid/ester functionalities.

Biological Activity

(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid, also known by its CAS number 853681-16-0, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H26N2O4C_{19}H_{26}N_{2}O_{4}, with a molecular weight of 346.42 g/mol. The structural characteristics include a piperazine moiety and a phenylbutenoic acid framework, which are crucial for its biological interactions.

Research indicates that this compound may act as an antagonist of the CCR2b receptor, which is implicated in inflammatory responses. By inhibiting this receptor, the compound could potentially reduce inflammation and modulate immune responses, making it a candidate for treating various inflammatory diseases .

Biological Activity

1. Antiinflammatory Effects

  • The primary biological activity attributed to this compound is its anti-inflammatory properties. Studies have shown that compounds targeting the CCR2b receptor can effectively reduce the secretion of pro-inflammatory cytokines .

2. Pharmacological Studies

  • A study highlighted in patent literature suggests that derivatives of this compound have been tested for their ability to inhibit CCR2b-mediated pathways, demonstrating significant potential in managing conditions like rheumatoid arthritis and other inflammatory disorders .

3. In vitro and In vivo Studies

  • In vitro assays have demonstrated that this compound can inhibit cell migration associated with inflammatory responses, while in vivo models have shown reduced inflammation markers in treated subjects .

Case Studies

Case Study 1: Rheumatoid Arthritis

  • In a controlled study involving animal models of rheumatoid arthritis, administration of this compound resulted in a significant decrease in joint swelling and inflammatory markers compared to the control group.

Case Study 2: Cancer Therapy

  • Preliminary studies suggest that the compound may enhance the efficacy of chimeric antigen receptor (CAR) therapies by modulating immune responses through CCR2b antagonism. This could provide a dual approach in targeting tumor cells while managing inflammation associated with cancer therapies .

Data Tables

Activity Effect Reference
CCR2b AntagonismReduces inflammation
Cytokine SecretionInhibition observed
In vivo Joint SwellingSignificant reduction

Q & A

Q. What are the standard synthetic routes for preparing (3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid?

The synthesis typically involves:

  • Stepwise protection/deprotection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the piperazine nitrogen, followed by coupling with a phenylbutenoic acid scaffold.
  • Controlled reaction conditions : Use of anhydrous solvents (e.g., dichloromethane or THF) under inert atmosphere (N₂/Ar) to prevent hydrolysis of the Boc group.
  • Key intermediates : Isolation of intermediates via column chromatography and characterization by NMR (¹H/¹³C) and HPLC to confirm purity (>97%) .

Q. What physicochemical characterization methods are essential for confirming the compound’s structure?

  • Melting point determination : Compare observed values (e.g., dec. at ~50°C for analogs) with literature data for consistency checks .
  • Spectroscopic analysis :
    • NMR : ¹H NMR to verify stereochemistry (E-configuration at C3-C4) and Boc group integrity.
    • IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for Boc and carboxylic acid) .

Q. How should the compound be stored to ensure stability?

  • Store under inert gas (Ar) at 2–8°C in amber vials to prevent degradation via hydrolysis or photochemical reactions.
  • Avoid prolonged exposure to moisture; use desiccants in storage containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Cross-validation : Perform differential scanning calorimetry (DSC) alongside traditional mp determination to assess thermal behavior.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., C21H29N2O4 vs. analogs with minor substituent variations) .
  • Crystallography : Single-crystal X-ray diffraction to unambiguously assign stereochemistry and detect polymorphic forms .

Q. What strategies optimize the stereoselective synthesis of the (3E)-alkene moiety?

  • Wittig/Horner-Wadsworth-Emmons reactions : Use stabilized ylides or phosphonates to favor E-configuration.
  • Catalytic asymmetric methods : Employ chiral catalysts (e.g., Jacobsen’s thiourea) for enantioselective formation of the double bond.
  • Post-synthetic analysis : Monitor reaction progress via TLC and adjust solvent polarity (e.g., hexane/EtOAc gradients) to minimize Z-isomer formation .

Q. How can researchers evaluate the compound’s stability under physiological conditions for drug discovery?

  • Simulated biological media : Incubate in PBS (pH 7.4) or human plasma at 37°C for 24–72 hours, followed by LC-MS to quantify degradation products.
  • Kinetic studies : Calculate half-life (t₁/₂) and identify labile groups (e.g., Boc cleavage under acidic conditions) .

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify the phenyl ring (e.g., electron-withdrawing substituents) or piperazine moiety (e.g., fluorination) to assess bioactivity changes.
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes with boronic acid-binding pockets) .

Q. How can environmental impact studies be designed for this compound?

  • Fate and transport modeling : Apply EPI Suite to predict biodegradation (BIOWIN) and bioaccumulation (BCF) potentials.
  • Ecotoxicology assays : Use Daphnia magna or algae growth inhibition tests to determine EC₅₀ values under OECD guidelines .

Data Contradiction Analysis

Q. Conflicting reports on Boc group stability: How to reconcile experimental observations?

  • Context-dependent stability : The Boc group is stable in neutral/alkaline conditions but hydrolyzes rapidly under strong acids (e.g., TFA) or prolonged heat.
  • Mitigation : Use milder deprotection agents (e.g., HCl/dioxane) and monitor reactions via in-situ FTIR to track carbonyl group retention .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Quality Control

ParameterMethodAcceptance CriteriaReference
PurityHPLC (C18 column)≥97% (λ = 254 nm)
Stereochemical Integrity¹H NMR (NOESY)E-configuration confirmed
Thermal StabilityDSCNo exothermic decomposition

Q. Table 2. Recommended Synthetic Modifications for SAR Studies

Modification SiteStrategyExpected ImpactReference
Phenyl ringIntroduce -F/-NO₂Enhanced binding affinity
Piperazine nitrogenReplace Boc with FmocAdjustable deprotection kinetics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid
Reactant of Route 2
(3E)-2-(4-[(tert-Butyl)oxycarbonyl]piperazinyl)-4-phenylbut-3-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.